molecular formula C24H20Cl2N6OS B12007931 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12007931
M. Wt: 511.4 g/mol
InChI Key: AJWFJBSJBIGDTQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound that features a triazole ring, a carbazole moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole.

    Introduction of the Carbazole Moiety: The triazole intermediate is then reacted with 9-ethylcarbazole under appropriate conditions to form the desired product.

    Final Coupling: The final step involves coupling the triazole-carbazole intermediate with an appropriate acetamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the nitro groups.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and enzyme inhibitory properties.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Antimicrobial Action: It disrupts the cell membrane of microbes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-methyl-9H-carbazol-3-yl)acetamide
  • **2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-propyl-9H-carbazol-3-yl)acetamide

Uniqueness

    Structural Features: The presence of the 9-ethylcarbazole moiety distinguishes it from other similar compounds.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C24H20Cl2N6OS

Molecular Weight

511.4 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H20Cl2N6OS/c1-2-31-20-6-4-3-5-16(20)18-12-15(8-10-21(18)31)28-22(33)13-34-24-30-29-23(32(24)27)17-9-7-14(25)11-19(17)26/h3-12H,2,13,27H2,1H3,(H,28,33)

InChI Key

AJWFJBSJBIGDTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C51

Origin of Product

United States

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